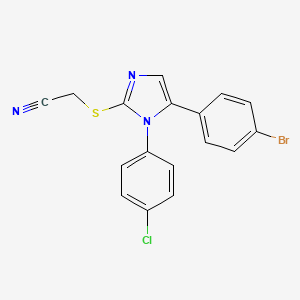
2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetonitrile is a complex organic compound characterized by the presence of both bromine and chlorine atoms attached to phenyl rings, an imidazole ring, and a thioacetonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of Phenyl Groups: The phenyl groups with bromine and chlorine substituents are introduced via electrophilic aromatic substitution reactions.
Thioacetonitrile Group Addition: The thioacetonitrile group is added through a nucleophilic substitution reaction, where a thiol group reacts with acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure high purity of the final product.
化学反应分析
Types of Reactions
2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the phenyl groups, leading to the formation of different reduced products.
Substitution: The bromine and chlorine atoms on the phenyl rings can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives and phenyl groups.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological macromolecules are investigated to understand its potential as a biochemical tool or therapeutic agent.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules or as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetonitrile involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The phenyl groups with halogen substituents can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The thioacetonitrile group can undergo nucleophilic attack, leading to the formation of reactive intermediates that modulate biological pathways.
相似化合物的比较
Similar Compounds
2-((5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile: Lacks the chlorine substituent on the phenyl ring.
2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetonitrile: Lacks the bromine substituent on the phenyl ring.
2-((5-phenyl-1H-imidazol-2-yl)thio)acetonitrile: Lacks both halogen substituents on the phenyl rings.
Uniqueness
The presence of both bromine and chlorine substituents on the phenyl rings of 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetonitrile makes it unique. These halogen atoms can significantly influence the compound’s chemical reactivity, binding affinity, and overall biological activity. The combination of these substituents with the imidazole and thioacetonitrile groups provides a versatile scaffold for various applications in research and industry.
属性
IUPAC Name |
2-[5-(4-bromophenyl)-1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClN3S/c18-13-3-1-12(2-4-13)16-11-21-17(23-10-9-20)22(16)15-7-5-14(19)6-8-15/h1-8,11H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFYCGZMMNNSKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
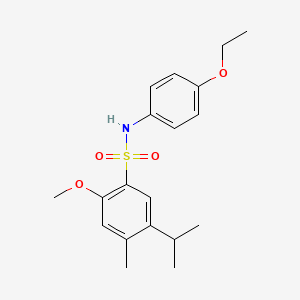
![N-[4-(morpholine-4-carbonyl)-1,3-oxazol-2-yl]furan-2-carboxamide](/img/structure/B2366885.png)
![5-bromo-2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2366886.png)
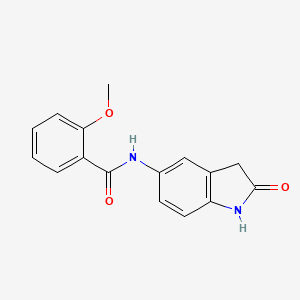
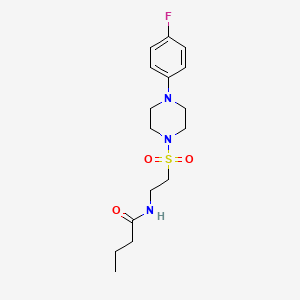
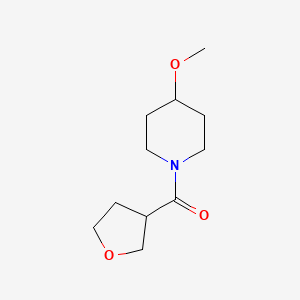
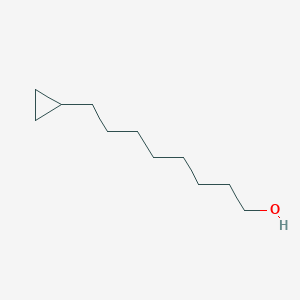


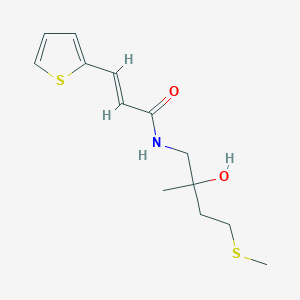
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2366900.png)
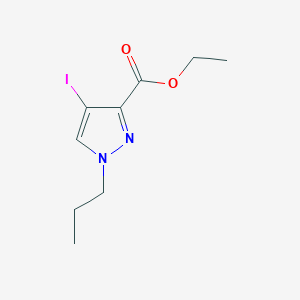
![N-(2-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2366903.png)
![N-[2-[(3,4-Dimethyl-6-oxo-1H-pyridazin-5-yl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2366905.png)
